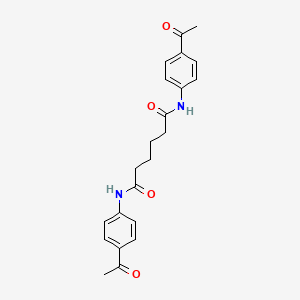
N,N'-bis(4-acetylphenyl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-acetylphenyl)hexanediamide, commonly known as BADH, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in various fields. BADH belongs to the family of bisphenol derivatives and has been widely studied for its potential use as a polymer additive, corrosion inhibitor, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of BADH involves the formation of covalent bonds with the polymer chains, resulting in a three-dimensional network structure. This structure enhances the mechanical properties of the polymer by increasing its tensile strength, hardness, and resistance to abrasion.
Biochemical and Physiological Effects
BADH has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for use in the food and pharmaceutical industries. BADH has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BADH in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its relatively high cost and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on BADH. One area of interest is the development of new methods for synthesizing BADH that are more efficient and cost-effective. Another area of research is the exploration of its potential use in the development of new materials with enhanced properties. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to explore its potential use in the development of new drugs and therapies.
Conclusion
In conclusion, N,N'-bis(4-acetylphenyl)hexanediamide is a chemical compound with numerous potential applications in various fields. Its ability to improve the mechanical properties of polymers, exhibit antioxidant and antimicrobial activity, and its potential use in the development of new drugs and therapies make it a promising candidate for further research.
Métodos De Síntesis
BADH can be synthesized through a multi-step reaction process involving the condensation of 4-acetylphenylamine with adipic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
BADH has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BADH is in the field of polymer science. BADH has been found to improve the mechanical properties of polymers such as polyurethanes, polyesters, and epoxy resins. It acts as a crosslinking agent, which enhances the strength and durability of the polymer.
Propiedades
IUPAC Name |
N,N'-bis(4-acetylphenyl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINLNPUSUTMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)
